2,4-Dibromobenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dibromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFCRRXQXOUBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Regioselectivity
Bromination of benzenesulfonamide introduces bromine atoms at positions ortho and para to the sulfonamide group. However, achieving 2,4-dibromo substitution necessitates careful tuning of reaction parameters:
Example Procedure:
-
Dissolve benzenesulfonamide (1.0 equiv) in glacial acetic acid.
-
Add Br₂ (2.2 equiv) dropwise at 0°C under nitrogen.
-
Stir for 12 hours, quench with NaHSO₃, and isolate via filtration.
Yield : 60–75% (mixture of mono- and di-brominated products).
Challenges : Poor regiocontrol due to competing meta-directing effects of the sulfonamide group.
Sulfonation of Pre-Brominated Benzene Precursors
Synthesis of 2,4-Dibromobenzenesulfonyl Chloride
Chlorosulfonation of 1,3-dibromobenzene introduces the sulfonyl chloride group at the para position relative to one bromine atom:
-
Chlorosulfonation :
-
Amination :
Characterization Data:
| Parameter | Value | Source |
|---|---|---|
| 1H NMR (CDCl₃) | δ 7.83 (d, J=8.0 Hz, 2H), 7.22 (t, J=8.0 Hz, 1H) | |
| 13C NMR (MeOH-d₄) | δ 142.3, 137.0, 133.8, 122.6 | |
| HRMS | [M+Na]⁺ m/z 335.8289 (calc. 335.8300) |
Comparative Analysis of Methods
| Parameter | Direct Bromination | Sulfonation Route |
|---|---|---|
| Regioselectivity | Moderate (requires purification) | High (>90% purity) |
| Yield | 60–75% | 85–94% |
| Scalability | Limited by byproduct formation | Suitable for multi-gram scale |
| Cost | Low (Br₂ is inexpensive) | Moderate (ClSO₃H cost) |
Mechanistic Insights
Bromination Dynamics
The sulfonamide group (-SO₂NH₂) deactivates the aromatic ring via electron withdrawal, favoring electrophilic attack at positions activated by residual electron density. In this compound, the first bromine directs the second to the para position, stabilized by resonance.
Solvent Effects
-
Polar Solvents : Enhance ionic intermediates but may promote side reactions.
-
Nonpolar Solvents : Improve regioselectivity by stabilizing transition states.
Optimization Strategies
Temperature Control
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4-dibromobenzenesulfonic acid or other derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzenesulfonamides.
Reduction Reactions: Products include dibromobenzenesulfonic acids.
Oxidation Reactions: Products include sulfonic acid derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
2,4-Dibromobenzenesulfonamide serves as a versatile reagent in organic synthesis. It is particularly useful in the preparation of sulfonamide derivatives and other complex molecules. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in synthetic pathways.
Table 1: Common Reactions Involving this compound
Biological Applications
2. Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity. It acts as a competitive inhibitor of bacterial enzymes involved in folic acid synthesis, similar to other sulfonamides. This mechanism is crucial for developing new antibiotics, especially against resistant strains of bacteria.
Case Study: Antibacterial Screening
In a study conducted to identify novel antibiotics, this compound was tested against various Gram-negative bacteria. The results showed significant inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 6.25 µM | |
| Klebsiella pneumoniae | 12.5 µM |
Medical Applications
3. Drug Development:
Ongoing research explores the use of this compound in drug development. Its structural properties make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and bacterial infections.
Case Study: Cancer Treatment Potential
A patent describes methods for treating several types of cancer using compounds related to sulfonamides, including this compound. The compound's ability to inhibit specific cellular pathways may contribute to its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2,4-dibromobenzenesulfonamide involves its reactivity towards nucleophiles and electrophiles. The sulfonamide group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing for selective transformations under mild conditions .
Comparison with Similar Compounds
2,4-Dibromobenzenesulfonamide vs. 2,6-Dibromobenzenesulfonamide
- Synthesis : 2,6-Dibromobenzenesulfonamide derivatives are synthesized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts and aryl boronic acids, yielding compounds like 2,6-diphenylbenzenesulfonamide . In contrast, 2,4-dibromo derivatives may require regioselective bromination or alternative coupling strategies due to steric hindrance at the 2,4-positions.
- The 2,6-isomer’s para-substitution may enhance symmetry, influencing crystal packing and solubility .
This compound vs. 3,5-Dibromobenzenesulfonamide
- Biological Activity: 3,5-Dibromo-substituted derivatives (e.g., 4-(-N-(3-(2-benzylidenhydrazinyl)-3-oxopropyl)amino)-3,5-dibromobenzenesulfonamide) demonstrate potent carbonic anhydrase (CA) inhibitory activity and antibacterial properties, attributed to the balanced electron-withdrawing effects of bromine at symmetric positions . The 2,4-isomer’s asymmetric substitution may reduce CA affinity but improve membrane permeability.
This compound vs. Halogen-Swapped Analogues
- Chlorine vs.
- Nitro-Substituted Analogues : Nitro groups (e.g., in 4-bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide) introduce stronger electron-withdrawing effects, increasing acidity and reactivity in electrophilic substitutions .
Physicochemical Properties
Biological Activity
2,4-Dibromobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
This compound features a benzene ring substituted at the 2 and 4 positions with bromine atoms and a sulfonamide group. This structure contributes to its pharmacological properties, particularly its ability to interact with biological targets.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. It has exhibited significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against common pathogens:
These findings indicate that the compound has potential as an antimicrobial agent, especially in treating infections caused by drug-resistant strains.
2. Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamides, including this compound, have been well-documented. In vivo studies have shown:
- Significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages reaching up to 94.69% at specific time intervals .
- The compound demonstrated comparable efficacy to diclofenac, a standard anti-inflammatory drug .
This suggests that the compound could be beneficial in managing inflammatory conditions.
3. Anticancer Activity
Recent research highlights the anticancer potential of sulfonamide derivatives:
- In vitro studies revealed that certain analogues of dibromobenzenesulfonamide showed cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines with IC50 values ranging from 1.48 µM to 9.83 µM .
- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspases .
Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Reactivity of Bromine Positions in Cross-Coupling Reactions
| Position | Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Br | Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | |
| 4-Br | Ullmann Coupling | CuI/1,10-phen | 78 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d⁶) | δ 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H) | |
| FT-IR | 1345 cm⁻¹ (S=O), 1598 cm⁻¹ (N–H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
